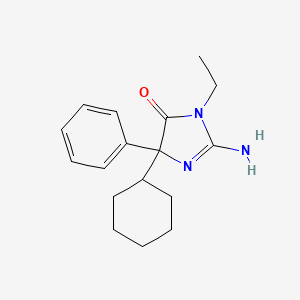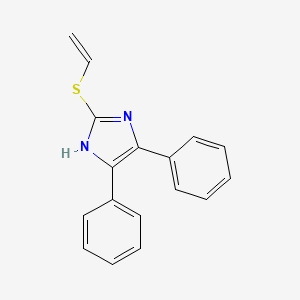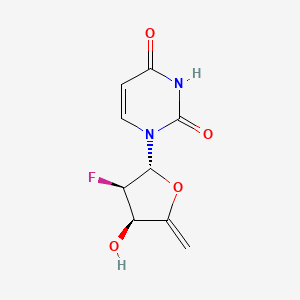![molecular formula C24H24Cl2N2O B12936869 1,3-Bis[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)imidazolidine CAS No. 5428-35-3](/img/structure/B12936869.png)
1,3-Bis[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)imidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-bis(4-chlorobenzyl)-2-(4-methoxyphenyl)imidazolidine is an organic compound that belongs to the class of imidazolidines. This compound is characterized by the presence of two 4-chlorobenzyl groups and one 4-methoxyphenyl group attached to the imidazolidine ring. Imidazolidines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(4-chlorobenzyl)-2-(4-methoxyphenyl)imidazolidine typically involves the reaction of 4-chlorobenzylamine with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the imidazolidine ring. Commonly used catalysts for this reaction include acids such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of 1,3-bis(4-chlorobenzyl)-2-(4-methoxyphenyl)imidazolidine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors can also enhance the reaction rate and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-bis(4-chlorobenzyl)-2-(4-methoxyphenyl)imidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can lead to the formation of imidazolidines with different substituents.
Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolidinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1,3-bis(4-chlorobenzyl)-2-(4-methoxyphenyl)imidazolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-bis(4-chlorobenzyl)-2-(4-methoxyphenyl)imidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-bis(4-chlorobenzyl)imidazolidine: Lacks the methoxy group, which may affect its biological activity.
2-(4-methoxyphenyl)imidazolidine: Lacks the chlorobenzyl groups, which can influence its chemical reactivity.
1,3-bis(4-methoxybenzyl)imidazolidine: Contains methoxy groups instead of chlorobenzyl groups, leading to different properties.
Uniqueness
1,3-bis(4-chlorobenzyl)-2-(4-methoxyphenyl)imidazolidine is unique due to the presence of both chlorobenzyl and methoxyphenyl groups, which confer distinct chemical and biological properties. The combination of these groups can enhance its reactivity and potential therapeutic applications compared to similar compounds.
Propriétés
Numéro CAS |
5428-35-3 |
|---|---|
Formule moléculaire |
C24H24Cl2N2O |
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
1,3-bis[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)imidazolidine |
InChI |
InChI=1S/C24H24Cl2N2O/c1-29-23-12-6-20(7-13-23)24-27(16-18-2-8-21(25)9-3-18)14-15-28(24)17-19-4-10-22(26)11-5-19/h2-13,24H,14-17H2,1H3 |
Clé InChI |
OEECGNGFPFSXNO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2N(CCN2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9(10H)-Acridinone, 10-[(2-methoxyethoxy)methyl]-](/img/structure/B12936796.png)

![{[1-(2-Methoxyethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B12936800.png)
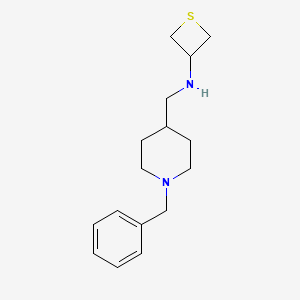
![(1S,3R)-5-Azaspiro[2.4]heptan-1-amine](/img/structure/B12936813.png)
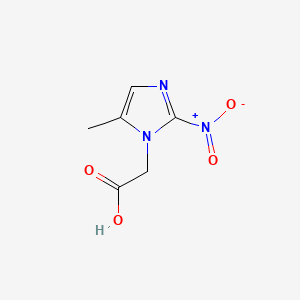
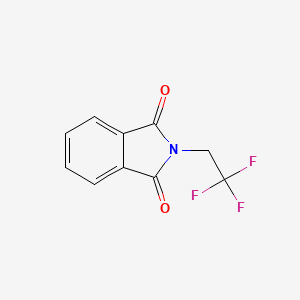
![5-Azaspiro[3.4]octan-8-ol](/img/structure/B12936829.png)
![3-Formyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12936832.png)
